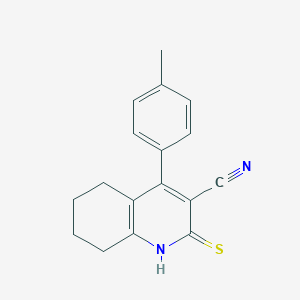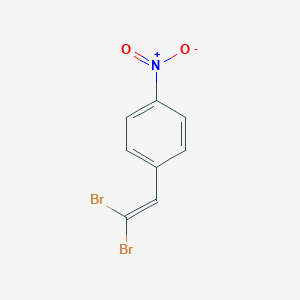![molecular formula C32H33N3OS B242278 5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)
5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a benzothiepine derivative that has shown promising results in various studies, making it an interesting area of research.
Mechanism of Action
The mechanism of action of 5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile involves its ability to modulate various signaling pathways in the body. It has been found to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammation and immune responses. Additionally, it has been shown to modulate the activity of various ion channels and receptors in the brain, which contributes to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and varied. It has been found to reduce inflammation and oxidative stress, which contributes to its neuroprotective effects. It has also been shown to modulate various neurotransmitter systems in the brain, which contributes to its potential as a treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile in lab experiments include its potential as a neuroprotective agent, its ability to modulate various signaling pathways, and its diverse range of biochemical and physiological effects. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile. One potential direction is the development of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Other potential directions include the investigation of its potential as an anti-inflammatory agent and its effects on other neurotransmitter systems in the brain.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various scientific research fields. Its ability to modulate various signaling pathways, reduce inflammation and oxidative stress, and exhibit neuroprotective effects make it an interesting area of research. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile involves the reaction of 8-bromo-1-phenyl-1,3-diazaspiro[4.5]decan-4-one with 5-(prop-2-yn-1-yl)-6H-benzo[b][1]benzothiepine-6-carbonitrile in the presence of a base. The reaction yields the desired compound in good yields.
Scientific Research Applications
5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile has shown potential in various scientific research applications. One such application is in the field of neuroscience, where this compound has been found to exhibit neuroprotective effects. It has been shown to protect neurons from oxidative stress and glutamate-induced excitotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases.
Properties
Molecular Formula |
C32H33N3OS |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile |
InChI |
InChI=1S/C32H33N3OS/c33-22-31(21-25-10-4-6-14-28(25)37-29-15-7-5-13-27(29)31)18-8-9-24-16-19-32(20-17-24)30(36)34-23-35(32)26-11-2-1-3-12-26/h1-7,10-15,24H,8-9,16-21,23H2,(H,34,36) |
InChI Key |
JLFGYDULKOUBGK-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1CCCC3(CC4=CC=CC=C4SC5=CC=CC=C53)C#N)C(=O)NCN2C6=CC=CC=C6 |
Canonical SMILES |
C1CC2(CCC1CCCC3(CC4=CC=CC=C4SC5=CC=CC=C53)C#N)C(=O)NCN2C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl {[5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B242223.png)

![ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)

![(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B242236.png)



![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)



